Tris[(trifluoromethyl)sulfonyl]methane
Overview
Description
Tris[(trifluoromethyl)sulfonyl]methane is a useful research compound. Its molecular formula is C4HF9O6S3 and its molecular weight is 412.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid, is an organic superacid . It is one of the strongest known carbon acids and is among the strongest Brønsted acids in general . Its primary targets are molecules or ions that can accept a proton (H+), given its superacidic nature .
Mode of Action
Triflidic acid donates a proton to its target, acting as a Brønsted acid . This proton donation can significantly alter the target molecule or ion, often enabling or accelerating chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by triflidic acid can vary widely depending on the specific context of its use. As a superacid, it has the potential to impact a broad range of biochemical reactions by facilitating proton transfer .
Result of Action
The result of triflidic acid’s action is the alteration of the target molecule or ion via proton donation . This can enable or accelerate various chemical reactions, potentially leading to a wide range of molecular and cellular effects .
Action Environment
The action of triflidic acid can be influenced by various environmental factors. For instance, its reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Tris[(trifluoromethyl)sulfonyl]methane plays a significant role in biochemical reactions due to its strong acidic nature. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, the compound can act as a catalyst in reactions involving proton transfer, thereby influencing the activity of enzymes that rely on acidic or basic conditions for their function. The strong acidity of this compound allows it to protonate substrates, facilitating their conversion into reactive intermediates. This interaction is crucial in biochemical pathways where precise control of pH and protonation states is required .
Cellular Effects
The effects of this compound on cells are profound due to its ability to alter cellular pH and disrupt normal cellular processes. In various cell types, this compound can influence cell signaling pathways by modifying the protonation state of signaling molecules. This, in turn, can affect gene expression and cellular metabolism. For example, the presence of this compound can lead to the activation or inhibition of specific transcription factors, thereby altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the protonation of biomolecules, which can lead to changes in their structure and function. This compound can also inhibit or activate enzymes by altering their active sites through protonation. Additionally, this compound can influence gene expression by modifying the protonation state of DNA-binding proteins, thereby affecting their ability to bind to DNA and regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity can lead to gradual degradation, especially in the presence of moisture. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and metabolism. These temporal effects are important to consider when designing experiments involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild acidifier, influencing metabolic processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects are observed, where a certain dosage level leads to a marked increase in adverse effects. Careful dosage control is essential to avoid toxicity while harnessing the compound’s biochemical properties .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a proton donor. It interacts with enzymes and cofactors that facilitate proton transfer reactions, thereby influencing metabolic flux and metabolite levels. The compound’s strong acidity allows it to participate in reactions that require precise control of protonation states, making it a valuable tool in studying metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, as its presence in certain areas of the cell can lead to localized changes in pH and protonation states .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as the compound’s effects are often dependent on its presence in particular cellular regions. For example, this compound may be directed to acidic organelles, where it can exert its protonation effects more effectively .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O6S3/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIAPBDBTMDUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401774 | |
Record name | Tris(trifluoromethanesulfonyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60805-12-1 | |
Record name | Tris(trifluoromethanesulfonyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trifluoromethanesulfonyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tris[(trifluoromethyl)sulfonyl]methane a compound of interest in chemistry?
A1: this compound, often referred to in the literature as HC(SO2CF3)3, stands out due to its exceptionally strong acidity. [, ] This property makes it valuable in various chemical reactions and synthesis processes.
Q2: Is there any structural data available for this compound or its derivatives?
A2: Yes, research indicates that the potassium salt of this compound, K+C(SO2CF3)3−, has been successfully crystallized and analyzed using X-ray crystallography. [] This study provided valuable insights into the compound's molecular structure and arrangement.
Q3: Can you provide an example of how this compound is used in chemical synthesis?
A3: Absolutely. One study demonstrated the synthesis of phenylthis compound, (CF3SO2)3CC6H5, and its isomer ester (CF3SO2)2=SCF3(O)-OC6H5. These compounds were produced through the thermal decomposition of benzenediazonium tris[(trifluoromethyl)sulfonyl]methanide, which itself was synthesized by reacting this compound with benzenediazonium chloride. [] This example highlights the compound's role as a precursor in organic synthesis.
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